![molecular formula C22H24N2O4 B2989290 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1421462-38-5](/img/structure/B2989290.png)
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
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Description
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
c-Met Inhibitor in Cancer Therapy
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide, as part of the pyrazolone-based class II c-Met inhibitors, has been explored for its potential in treating c-Met-dependent tumors. These compounds, including AMG 458, show promise as therapeutic agents due to their potent inhibition of the c-Met receptor, a tyrosine kinase often deregulated in cancer. The development of these inhibitors, particularly AMG 458, has led to preclinical safety studies, underscoring their potential role in cancer therapy (Liu et al., 2012).
Covalent Binding and Glutathione Displacement
Another aspect of this compound's reactivity involves its covalent binding to liver microsomal proteins and the formation of thioether adducts with glutathione and N-acetyl cysteine. These reactions, observed both in vitro and in vivo, are important for understanding the compound's metabolic and pharmacokinetic profiles. The insights gained from these interactions have informed the design of analogues with reduced glutathione adduct formation, which is crucial for optimizing therapeutic efficacy and safety (Teffera et al., 2008).
Chemical Synthesis and Rearrangements
The compound is also significant in chemical research, particularly in the context of synthesis and rearrangements. It has been involved in studies exploring the Smiles-type rearrangement, leading to the formation of compounds with potential biological significance. These studies contribute to the broader field of synthetic chemistry, expanding the toolkit for creating novel molecules with possible therapeutic applications (Sirakanyan et al., 2015).
Synthesis of Novel Compounds and Derivatives
Further research has been conducted on synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, illustrating the compound's role in the development of new chemical entities. These synthesized molecules, characterized by various spectral analyses, hold potential for future pharmacological investigations (Zaki et al., 2017).
properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-5-3-2-4-18(19)22(9-12-28-13-10-22)21(26)24-16-7-6-15-8-11-23-20(25)17(15)14-16/h2-7,14H,8-13H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJXQXBVKRANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.